Reduced Lipophilicity (ΔLogP −0.75) versus 6-Chloro Analog Mitigates Promiscuous Off-Target Binding Risk
N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine exhibits a computed LogP of 2.85, which is 0.75 log units lower than the 6-chloro-N-(4-chlorophenyl)pyridazin-3-amine analog (LogP 3.60) . A reduction of this magnitude is pharmacologically significant: lowering LogP below 3 is a widely accepted strategy to reduce binding to non-target proteins such as serum albumin, cytochrome P450 enzymes, and the hERG channel, thereby decreasing polypharmacology and toxicity risks [1].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.85 |
| Comparator Or Baseline | 6-chloro-N-(4-chlorophenyl)pyridazin-3-amine: LogP = 3.60 |
| Quantified Difference | ΔLogP = −0.75 (target is 0.75 log units less lipophilic) |
| Conditions | Computed LogP (method consistent across both compounds; source ChemSrc) |
Why This Matters
For procurement, the lower LogP indicates a reduced propensity for promiscuous off-target interactions, translating to cleaner data in screening campaigns and lower attrition risk in lead optimization [1].
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
